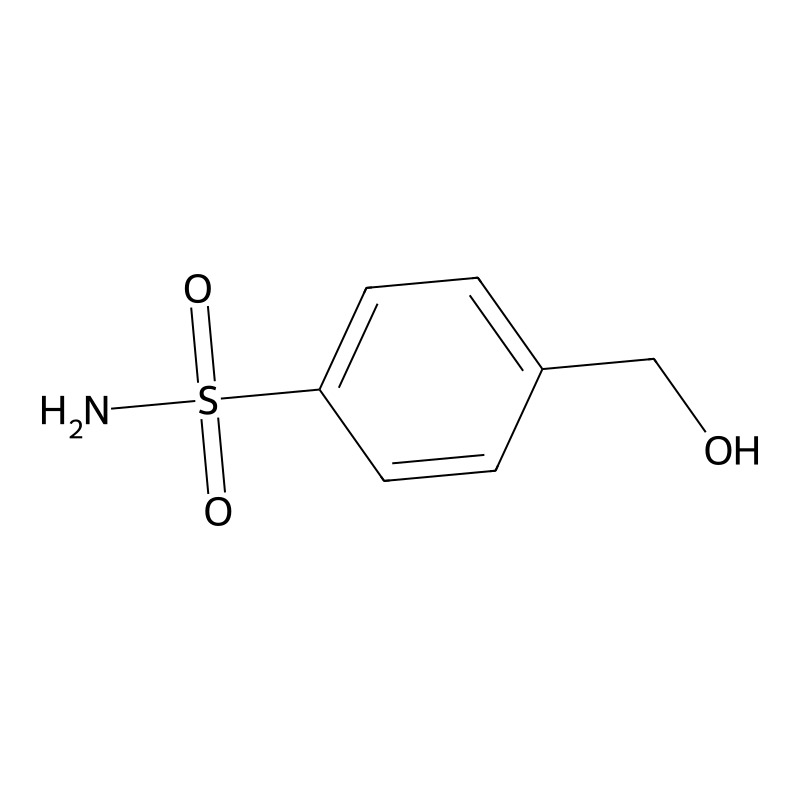

4-(Hydroxymethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Availability:

4-(Hydroxymethyl)benzenesulfonamide (C7H9NO3S) is a small organic molecule. It is a white crystalline solid at room temperature [Source: National Institutes of Health, ].

Potential Research Applications:

-(Hydroxymethyl)benzenesulfonamide has been investigated for various potential applications in scientific research, including:

- As a building block in organic synthesis: The molecule's functional groups (a sulfonamide and a hydroxymethyl group) can be used to create more complex molecules with desired properties [Source: American Chemical Society, ].

- As a potential intermediate in the synthesis of pharmaceuticals or other biologically active compounds: The molecule's structure may provide a starting point for the development of new drugs or other bioactive molecules [Source: Royal Society of Chemistry, ].

Important Note:

Further Resources:

For more information on 4-(Hydroxymethyl)benzenesulfonamide, you can consult the following scientific databases:

4-(Hydroxymethyl)benzenesulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which also features a hydroxymethyl substituent. This compound is significant in various scientific fields due to its unique chemical structure, which imparts specific reactivity and biological properties. The hydroxymethyl group enhances the compound's solubility and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

- Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

- Reduction: The sulfonamide group can be reduced to yield different nitrogen-containing heterocycles.

- Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common reagents for these reactions include selenium dioxide for oxidation and triethyl silane for reduction. The products formed from these reactions can vary widely, leading to derivatives with different chemical and biological properties .

The compound exhibits notable biological activities, particularly as an enzyme inhibitor. It has shown potential as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. This inhibition may contribute to its anticancer properties, as well as its potential use as an antimicrobial agent. Studies have indicated that derivatives of 4-(hydroxymethyl)benzenesulfonamide can induce apoptosis in cancer cell lines, showcasing their therapeutic potential .

The synthesis of 4-(hydroxymethyl)benzenesulfonamide typically involves several steps:

- Starting Materials: The synthesis often begins with readily available precursors such as benzenesulfonyl chloride and formaldehyde.

- Formation of Sulfonamide: The reaction between the sulfonyl chloride and an amine leads to the formation of the sulfonamide.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through controlled oxidation or by using formaldehyde directly.

These methods can be optimized for yield and purity, often employing specific catalysts and reaction conditions .

4-(Hydroxymethyl)benzenesulfonamide finds applications in various fields:

- Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.

- Material Science: Its unique chemical properties make it suitable for developing new materials with tailored functionalities.

- Biological Research: It is utilized in studies investigating enzyme mechanisms and cellular pathways due to its inhibitory effects on specific enzymes .

Research has highlighted the interaction of 4-(hydroxymethyl)benzenesulfonamide with various biological targets. Notably, its interaction with carbonic anhydrase IX has been studied extensively. The compound's binding affinity and mechanism of action have been characterized, revealing insights into how it may disrupt enzymatic activity in cancer cells . Additionally, studies have shown that modifications to its structure can enhance its selectivity and potency against specific targets.

Several compounds share structural similarities with 4-(hydroxymethyl)benzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzenesulfonamide | Contains an amino group instead of hydroxymethyl | Known for its antibacterial properties |

| N-acetyl-4-methyl-benzenesulfonamide | Features an acetyl group on the amine | Exhibits anti-inflammatory effects |

| 4-(Hydroxymethyl)benzenesulfonate | Similar sulfonate structure but lacks amine | Involved in biochemical pathways related to degradation |

| 4-(Fluoromethyl)benzenesulfonamide | Fluoromethyl substitution instead of hydroxymethyl | Enhances lipophilicity and alters biological activity |

Each of these compounds offers unique characteristics that differentiate them from 4-(hydroxymethyl)benzenesulfonamide, particularly regarding their biological activities and applications in research and medicine .

The sulfonamide class traces its origins to Gerhard Domagk's 1932 discovery of Prontosil, the first systemic antibacterial agent. This breakthrough demonstrated that synthetic dyes modified with sulfonamide groups could combat streptococcal infections, revolutionizing pre-penicillin era medicine. The elucidation of sulfanilamide as Prontosil's active metabolite (1935) established structure-activity relationships (SAR) critical for modern drug design. Early challenges like crystalluria from poor solubility drove innovations in functional group modifications, including hydroxymethyl derivatives.

Significance in Contemporary Research

4-(Hydroxymethyl)benzenesulfonamide has emerged as a model compound for:

- Enzyme inhibition studies: Demonstrated nanomolar inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII)

- Prodrug development: Hydroxymethyl group enables conjugation with targeting moieties

- Antimicrobial SAR: Retains sulfonamide's antibacterial core while improving pharmacokinetics

Recent work explores its metal-chelating properties and applications in supramolecular chemistry.

Research Objectives and Scope

This review systematically analyzes:

- Structural characteristics and synthetic pathways

- Physicochemical properties and computational modeling data

- Biological activity profiles from in vitro/in vivo studies

- Emerging applications in drug discovery and materials science

The classical preparation of 4-(Hydroxymethyl)benzenesulfonamide has historically relied on established organic synthesis methodologies that emerged from the development of sulfonamide chemistry in the early twentieth century [54]. Traditional approaches typically involve multi-step sequences beginning with readily available aromatic precursors and employing conventional reduction or functional group transformation strategies [55].

The most fundamental traditional route involves the preparation of methyl 4-sulfamoylbenzoate as an intermediate, which is subsequently reduced to yield the target hydroxymethyl derivative [1]. This approach follows the classical paradigm of ester reduction using metal hydride reagents, a methodology that has been extensively employed in organic synthesis since the mid-twentieth century [8]. The process typically requires the initial formation of the benzenesulfonamide scaffold through reaction of 4-carboxybenzenesulfonyl chloride with ammonia, followed by esterification and subsequent reduction [1].

Another traditional synthetic pathway utilizes the direct chlorosulfonylation of toluene derivatives, followed by functional group manipulations to introduce the hydroxymethyl substituent [57]. This approach leverages the well-established chlorosulfonic acid methodology for introducing sulfonyl chloride functionality onto aromatic rings [24]. The resulting sulfonyl chloride intermediates can then be converted to the corresponding sulfonamides through ammonolysis reactions [54].

Traditional methods have also employed the oxidation of pre-existing methyl substituents on benzenesulfonamide derivatives to generate carboxylic acid intermediates, which are subsequently reduced to the desired hydroxymethyl products [23]. These multi-step sequences, while reliable, often suffer from moderate overall yields and require the use of harsh reaction conditions or toxic reagents [28].

Modern Optimization Approaches

Contemporary synthetic strategies for 4-(Hydroxymethyl)benzenesulfonamide have focused on improving efficiency, selectivity, and environmental compatibility compared to traditional methods [1]. Modern approaches emphasize the optimization of reaction conditions, the development of more selective reagents, and the implementation of streamlined synthetic sequences that minimize waste generation [31].

Recent advances in synthetic methodology have enabled more direct and efficient routes to the target compound through the application of sophisticated reducing agents and optimized reaction protocols [1]. These modern approaches often achieve superior yields while employing milder reaction conditions and more environmentally benign reagents compared to classical methods [33].

Lithium Borohydride-Mediated Reduction Methods

Lithium borohydride has emerged as a highly effective reducing agent for the selective conversion of benzenesulfonamide ester derivatives to the corresponding hydroxymethyl compounds [1] [8]. The superior reducing power of lithium borohydride compared to sodium borohydride stems from the increased Lewis acidity of the lithium cation, which enhances the nucleophilicity of the borohydride anion [8] [9].

The optimized lithium borohydride reduction protocol involves treating methyl 4-sulfamoylbenzoate with lithium borohydride in a mixture of tetrahydrofuran and methanol under reflux conditions [1]. This methodology achieves yields of up to seventy-five percent for the conversion to 4-(Hydroxymethyl)benzenesulfonamide within 3.5 hours of reaction time [1]. The reaction proceeds through the formation of a lithium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final alcohol product [8].

Research has demonstrated that the addition of catalytic amounts of trimethylborate or triethylborane can significantly enhance the rate of ester reduction by lithium borohydride [9]. These Lewis acid additives activate the ester carbonyl group toward nucleophilic attack, thereby accelerating the reduction process and enabling reactions to proceed under milder conditions [9]. However, careful optimization of reaction conditions is required, as excessive amounts of activating reagents can lead to over-reduction or competing side reactions [8].

The selectivity of lithium borohydride for ester reduction in the presence of the sulfonamide functionality represents a significant advantage of this methodology [1]. Unlike stronger reducing agents such as lithium aluminum hydride, lithium borohydride typically does not reduce sulfonamide groups under standard reaction conditions, thereby preserving the integrity of this crucial functional group [8].

Oxidative Transformations Using Dess-Martin Periodinane

Dess-Martin periodinane has proven to be an exceptionally valuable reagent for the oxidative transformation of 4-(Hydroxymethyl)benzenesulfonamide to the corresponding aldehyde derivative [1] [15]. This hypervalent iodine reagent offers significant advantages over traditional chromium-based oxidants, including milder reaction conditions, improved selectivity, and reduced toxicity [16] [18].

The Dess-Martin periodinane oxidation of 4-(Hydroxymethyl)benzenesulfonamide proceeds efficiently in acetonitrile at elevated temperatures, achieving yields of eighty-three percent for the conversion to 4-formylbenzenesulfonamide [1]. The reaction mechanism involves the initial formation of a periodinane-alcohol complex through ligand exchange, followed by intramolecular transfer of the alpha-hydrogen to generate the carbonyl product [17] [18].

The selectivity of Dess-Martin periodinane for primary alcohol oxidation without over-oxidation to carboxylic acids represents a crucial advantage in the synthesis of aldehyde intermediates [16] [22]. This selectivity is particularly important when working with benzenesulfonamide substrates, as over-oxidation can lead to complex product mixtures and reduced yields [15]. The mild, neutral reaction conditions also minimize the risk of decomposition or rearrangement of acid-sensitive functional groups [18].

Recent developments in Dess-Martin periodinane methodology have focused on improving the environmental profile of the oxidation process [19]. The use of supported periodinane reagents and the development of catalytic variants have enabled more sustainable synthetic protocols while maintaining the excellent selectivity and efficiency of the traditional stoichiometric process [20] [21].

Pyridinium Dichromate and Chlorochromate Methodologies

Pyridinium dichromate and pyridinium chlorochromate represent important chromium-based oxidizing agents that have found application in the synthesis and modification of 4-(Hydroxymethyl)benzenesulfonamide derivatives [23] [24]. These reagents offer distinct advantages in terms of selectivity and reaction conditions compared to traditional chromic acid oxidations [26] [28].

Pyridinium dichromate oxidation of 4-(Hydroxymethyl)benzenesulfonamide proceeds under mild conditions in tetrahydrofuran solvent, achieving yields of fifty-five percent for the conversion to the corresponding aldehyde [1]. The reaction is facilitated by the presence of activated molecular sieves, which serve to remove water and prevent competing hydrolysis reactions [1] [23]. The less acidic nature of pyridinium dichromate compared to pyridinium chlorochromate makes it particularly suitable for the oxidation of acid-sensitive substrates [24].

Pyridinium chlorochromate methodology has also been successfully applied to the oxidation of 4-(Hydroxymethyl)benzenesulfonamide, employing a mixture of dichloromethane and acetone as the reaction medium [1]. This approach achieves yields of fifty-three percent under room temperature conditions over a five-hour reaction period [1]. The ability to conduct the oxidation at ambient temperature represents a significant advantage for substrates that may be thermally labile [27] [30].

The mechanism of both pyridinium dichromate and pyridinium chlorochromate oxidations involves the initial formation of chromate ester intermediates, followed by elimination reactions to generate the carbonyl products [28]. The pyridinium cation serves as a counterion and helps to solubilize the chromium species in organic solvents, thereby facilitating homogeneous reaction conditions [23] [26].

Despite their utility, the use of chromium-based oxidants has become increasingly limited due to environmental and toxicity concerns [27]. Modern synthetic strategies often favor alternative oxidizing agents such as Dess-Martin periodinane or catalytic oxidation methods that avoid the use of heavy metals [15] [16].

Green Chemistry Applications in Synthesis

The development of environmentally sustainable synthetic routes to 4-(Hydroxymethyl)benzenesulfonamide has become a priority in modern organic synthesis, driven by the principles of green chemistry and the need to minimize environmental impact [31] [36]. Green chemistry approaches emphasize the use of renewable feedstocks, non-toxic solvents, catalytic processes, and atom-economical transformations [33] [35].

Mechanosynthesis has emerged as a particularly promising green chemistry approach for sulfonamide synthesis, utilizing ball mill technology to conduct reactions in the absence of organic solvents [31]. This methodology employs solid sodium hypochlorite pentahydrate as an oxidizing agent for the conversion of disulfide precursors to sulfonyl chlorides, followed by in situ amination to generate the desired sulfonamide products [31]. The solvent-free nature of this approach eliminates the need for organic solvents and significantly reduces waste generation [31].

Aqueous medium synthesis represents another important green chemistry strategy, utilizing water as the primary reaction solvent for sulfonamide formation [35]. Research has demonstrated that sulfonamide synthesis can be efficiently conducted in aqueous media using sodium carbonate as a base and operating under pH-controlled conditions [13]. This approach achieves yields ranging from sixty to ninety-six percent while avoiding the use of toxic organic solvents [13] [35].

The implementation of biocatalytic approaches has also shown promise for the green synthesis of sulfonamide derivatives [36]. Enzymatic transformations offer high selectivity and operate under mild conditions, thereby reducing energy consumption and minimizing the formation of unwanted byproducts [33]. The use of immobilized enzymes enables catalyst recovery and reuse, further improving the environmental profile of the synthetic process [36].

Flow chemistry techniques have been successfully applied to the green synthesis of sulfonamides, offering improved safety, reduced waste generation, and enhanced scalability compared to traditional batch processes [49]. Continuous flow reactors enable precise control of reaction parameters and facilitate the use of telescoped synthetic sequences that minimize intermediate isolation and purification steps [49] [50].

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a transformative methodology for the preparation of sulfonamide derivatives, offering unique advantages in terms of selectivity, environmental compatibility, and mechanistic accessibility [39] [42]. The electrochemical approach to 4-(Hydroxymethyl)benzenesulfonamide synthesis represents a paradigm shift from traditional chemical oxidants to electrical energy as the driving force for bond formation [40] [44].

The pioneering work of Waldvogel and colleagues has demonstrated the feasibility of direct electrochemical sulfonamide synthesis from aromatic compounds, sulfur dioxide, and amines [39] [42]. This methodology employs boron-doped diamond electrodes and a carefully optimized solvent system consisting of hexafluoroisopropanol and acetonitrile to achieve selective carbon-sulfur bond formation [39]. The process proceeds through the initial formation of amidosulfinate intermediates, which serve the dual role of reactant and supporting electrolyte [39].

The electrochemical mechanism involves the anodic oxidation of the aromatic substrate to generate radical cation intermediates, which subsequently undergo nucleophilic attack by the amidosulfinate species [39] [42]. The use of hexafluoroisopropanol as a hydrogen bond donor helps to control the regioselectivity of the reaction by preferentially solvating oxygen nucleophiles and promoting sulfur-centered nucleophilic attack [42]. This methodology has achieved yields of up to eighty-five percent for a diverse range of aromatic substrates [39].

Recent advances in paired electrochemical synthesis have enabled the development of convergent processes that simultaneously generate both electrophilic and nucleophilic intermediates required for sulfonamide formation [32] [34]. This approach utilizes the cathodic reduction of nitro compounds to generate hydroxylamine intermediates, which are subsequently oxidized at the anode to form nitroso electrophiles [32]. Concurrently, sulfonyl hydrazides are oxidized at the anode to produce sulfinic acid nucleophiles, which can couple with the electrochemically generated nitroso compounds to form sulfonamide products [32] [34].

The environmental advantages of electrochemical synthesis are substantial, as the methodology eliminates the need for stoichiometric chemical oxidants and reduces waste generation [40] [41]. The ability to conduct reactions under ambient conditions and the potential for integration with renewable energy sources further enhance the sustainability profile of electrochemical approaches [43] [46].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 4-(Hydroxymethyl)benzenesulfonamide requires careful consideration of process scalability, economic viability, and operational safety [45] [47]. Industrial synthesis strategies must balance synthetic efficiency with cost-effectiveness while maintaining consistent product quality and meeting regulatory requirements [48] [51].

Process optimization for large-scale production typically involves the systematic evaluation of reaction parameters, including temperature, pressure, residence time, and reagent stoichiometry [47] [51]. Design of experiments methodologies has proven particularly valuable for identifying optimal reaction conditions and understanding the interactions between multiple process variables [50]. The implementation of statistical process control techniques enables real-time monitoring of product quality and facilitates rapid identification of process deviations [48].

The development of continuous flow processes represents a significant advancement in the scalability of sulfonamide synthesis [46] [49]. Flow chemistry offers several advantages for industrial production, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to achieve steady-state operation with consistent product quality [49] [50]. Recent work has demonstrated the successful scale-up of aryl sulfonyl chloride production using continuous flow reactors capable of producing multi-hundred-gram quantities [50].

Safety considerations are paramount in the industrial production of sulfonamides, particularly when employing highly reactive or corrosive reagents such as chlorosulfonic acid [50]. The implementation of advanced process control systems and the use of inherently safer reaction conditions can significantly reduce operational risks [46]. The adoption of green chemistry principles in industrial processes not only improves environmental performance but also often enhances process safety through the elimination of hazardous reagents [46] [47].

Economic analysis of alternative synthetic routes is essential for selecting the most cost-effective production strategy [45]. Factors such as raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements must be carefully evaluated [48]. The conventional multi-step synthesis of sulfonamides, which can involve two to five cost-multiplying steps per stage, has driven the development of more direct synthetic approaches that reduce overall production costs [46].

The electrochemical synthesis methodology offers particular promise for industrial scale-up due to its inherent scalability and the potential for significant cost reductions through the elimination of expensive chemical oxidants [46]. The ability to utilize waste sulfur dioxide as a raw material further enhances the economic attractiveness of electrochemical approaches while addressing environmental concerns related to industrial sulfur dioxide emissions [42] [46].

| Synthesis Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Lithium Borohydride Reduction | Methyl 4-sulfamoylbenzoate | LiBH4, THF, Methanol | Reflux, 3.5 hours | 75 | High selectivity, mild conditions | Requires pre-formed ester |

| Lithium Borohydride Reduction (Alternative) | 4-Sulfamoylbenzoic acid methyl ester | LiBH4, THF, MeOH | Reflux overnight | 17 | Simple procedure | Low yield, long reaction time |

| Dess-Martin Periodinane Oxidation | 4-(Hydroxymethyl)benzenesulfonamide | DMP, Acetonitrile | 80°C, 2 hours | 83 | Clean oxidation to aldehyde | Transforms alcohol to aldehyde |

| Pyridinium Dichromate Oxidation | 4-Hydroxymethylbenzenesulfonamide | PDC, THF, Molecular sieves | Room temperature, 2 hours | 55 | Mild conditions | Moderate yield |

| Pyridinium Chlorochromate Oxidation | 4-(Hydroxymethyl)benzenesulfonamide | PCC, DCM, Acetone | Room temperature, 5 hours | 53 | Selective oxidation | Toxic chromium reagent |

| Green Approach | Key Features | Reagents | Solvent | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Electrochemical Synthesis | Metal-free, direct arene functionalization | SO2, Amines, Amidosulfinate | HFIP-MeCN mixture | Up to 85 | No toxic oxidants, waste reduction |

| Green Mechanosynthesis | Solvent-free ball mill reactions | NaOCl·5H2O, disulfides | Solvent-free | 65-85 | Zero waste solvents, mild conditions |

| Flow Chemistry | Continuous production, scalable | Sulfonyl chlorides, amines | Various green solvents | 60-96 | Improved safety, reduced waste |

| Aqueous Medium Synthesis | Water as reaction medium | Sulfonyl chlorides, Na2CO3 | Water | 60-96 | Non-toxic solvent, room temperature |

The hydroxymethyl group in 4-(Hydroxymethyl)benzenesulfonamide serves as a versatile synthetic handle for chemical transformations. This primary alcohol functionality can undergo various oxidation and substitution reactions to generate diverse structural motifs, making it a valuable intermediate in medicinal chemistry and organic synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H9NO3S | [1] |

| Molecular Weight | 187.22 g/mol | [2] |

| CAS Number | 67472-44-0 | [1] |

| Melting Point | 119-120°C | [1] |

| Boiling Point | 406.2±47.0°C | [3] |

| Density | 1.416±0.06 g/cm³ | [3] |

Oxidation to Formyl Derivatives

The conversion of the hydroxymethyl group to a formyl group represents one of the most important and widely employed transformations in the functionalization of 4-(Hydroxymethyl)benzenesulfonamide. This oxidation provides access to 4-formylbenzenesulfonamide, which serves as a crucial intermediate for further synthetic elaborations.

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane (DMP) has emerged as the most efficient and widely used oxidizing agent for this transformation [4]. The reaction proceeds under mild conditions with excellent functional group tolerance. In a typical procedure, 4-(Hydroxymethyl)benzenesulfonamide (1.00 g, 5.35 mmol) is treated with Dess-Martin periodinane (3.40 g, 8.02 mmol, 1.5 equiv) in acetonitrile (40 mL) at 80°C for 2 hours. This transformation affords 4-formylbenzenesulfonamide as a white solid in 83% yield (820 mg) [4].

The mechanism of DMP oxidation involves the formation of a hypervalent iodine intermediate. The alcohol coordinates to the iodine center, followed by ligand exchange and subsequent oxidation through a concerted process that eliminates acetic acid [5]. The reaction is particularly valuable due to its mild conditions, high chemoselectivity, and tolerance of sensitive functional groups [6].

Pyridinium Dichromate Oxidation

Pyridinium dichromate (PDC) provides an alternative oxidation method, particularly useful when harsh conditions must be avoided [4]. The reaction employs 4-hydroxymethylbenzenesulfonamide (3.75 g, 20 mmol) with PDC (37.6 g, 0.1 mol) in tetrahydrofuran (150 mL) in the presence of activated molecular sieves. The mixture is stirred for 2 hours at room temperature, yielding 4-formylbenzenesulfonamide in 55% yield after purification by column chromatography [4].

The PDC oxidation mechanism involves the formation of a chromate ester intermediate, followed by β-elimination to generate the aldehyde product. The presence of molecular sieves is crucial for removing water and preventing side reactions [7]. This method is particularly useful for large-scale preparations despite the moderate yield.

Pyridinium Chlorochromate Oxidation

Pyridinium chlorochromate (PCC) offers another chromium-based oxidation approach with distinct advantages in terms of selectivity [4]. The reaction involves treating 4-(hydroxymethyl)benzenesulfonamide (3.75 g, 20 mmol) with PCC (6.47 g, 30 mmol) in a mixture of acetone (250 mL) and dichloromethane (250 mL) at room temperature for 5 hours. The product is isolated in 53% yield after filtration through silica gel and column chromatography [4].

PCC oxidation proceeds through a similar mechanism to PDC but with enhanced selectivity for primary alcohols over secondary alcohols. The reaction is particularly valuable when substrate selectivity is required [8]. The use of silica gel during workup is essential to remove chromium residues and facilitate product purification.

Conversion to Bromomethyl Intermediates

The transformation of the hydroxymethyl group to a bromomethyl group represents a crucial functionalization that introduces a highly reactive electrophilic center. This conversion enables subsequent nucleophilic substitution reactions and serves as a key step in the synthesis of more complex derivatives.

Triphenylphosphine-Tetrabromomethane System

The most commonly employed method for this transformation utilizes the triphenylphosphine-tetrabromomethane system [4]. In a representative procedure, 4-hydroxymethyl-benzenesulfonamide (0.105 g, 0.56 mmol) is dissolved in dichloromethane (5 mL). Polymer-supported triphenylphosphine (294 mg, 2.4 mmol/g, 1.12 mmol) is added, and the mixture is stirred at room temperature for 10 minutes. Tetrabromomethane (557 mg, 1.68 mmol) is then added, and stirring continues for 3 hours. The product is isolated by filtration and flash chromatography, yielding 4-bromomethyl-benzenesulfonamide as a light-yellow solid in 70% yield [4].

The mechanism involves the initial formation of a phosphonium salt intermediate through the reaction of triphenylphosphine with tetrabromomethane. This electrophilic species then reacts with the alcohol oxygen, forming an oxyphosphonium intermediate. Subsequent nucleophilic attack by bromide ion at the carbon center results in the formation of the alkyl bromide with concomitant elimination of triphenylphosphine oxide [9].

Alternative Bromination Methods

While the triphenylphosphine-tetrabromomethane system is most commonly used, alternative methods include phosphorus tribromide (PBr3) and hydrobromic acid (HBr) treatments. PBr3 provides a cleaner reaction profile and proceeds through an SN2 mechanism with inversion of configuration [9]. However, the triphenylphosphine-CBr4 system is often preferred due to its milder conditions and better functional group tolerance.

Sulfonamide Group Transformations

The sulfonamide group in 4-(Hydroxymethyl)benzenesulfonamide serves as both a pharmacophore and a synthetic handle for further functionalization. The nitrogen atom can undergo various substitution reactions, while the sulfonyl group can participate in coupling reactions and other transformations.

N-Alkylation Reactions

N-alkylation of sulfonamides represents a fundamental transformation in medicinal chemistry, providing access to N-substituted derivatives with altered biological properties [10]. The borrowing hydrogen approach using manganese catalysis has emerged as a particularly efficient method for this transformation.

Manganese-catalyzed N-alkylation employs alcohols as alkylating agents, generating water as the only byproduct [10]. The reaction utilizes a well-defined manganese PNP pincer complex as the catalyst, with potassium carbonate as the base. Primary alcohols, particularly benzylic alcohols, are excellent substrates for this transformation, affording mono-N-alkylated products in 85% average yield across 32 examples [10].

The mechanism involves initial alcohol dehydrogenation to form an aldehyde, followed by condensation with the sulfonamide to generate an N-sulfonylimine intermediate. This imine is subsequently reduced by the manganese hydride species to afford the final N-alkylated product [10]. The process is particularly valuable due to its atom economy and the availability of diverse alcohols as starting materials.

N-Arylation Reactions

N-arylation of sulfonamides through copper-catalyzed Chan-Evans-Lam coupling reactions provides access to N-arylated derivatives [11]. This transformation employs arylboronic acids as coupling partners under mild oxidative conditions. The reaction proceeds through a copper-catalyzed oxidative addition-reductive elimination mechanism, with molecular oxygen serving as the terminal oxidant.

Chemoselective N-arylation can be achieved by careful selection of reaction conditions, including the choice of copper source, solvent, and base [11]. The reaction tolerates a wide range of functional groups and provides excellent regioselectivity for the sulfonamide nitrogen over other nucleophilic sites in the molecule.

Sulfonamide Coupling Reactions

Recent advances in sulfonamide coupling reactions have focused on the development of new methods for S(O)2-N bond formation. Copper-catalyzed coupling of sulfonyl azides with sulfinic acids under visible light irradiation provides a novel approach to sulfonamide derivatives [12]. This method utilizes the photochemical generation of triplet nitrenes from aryl azides, which subsequently couple with sulfonyl radicals.

The reaction proceeds under redox-neutral conditions and tolerates a diverse range of substituents on both coupling partners [12]. The use of visible light as an energy source makes this transformation particularly attractive from a sustainability perspective.

Coupling Reactions and Derivatization Strategies

The development of efficient coupling reactions for 4-(Hydroxymethyl)benzenesulfonamide derivatives has been crucial for accessing complex molecular architectures. These strategies encompass both traditional cross-coupling methodologies and innovative approaches utilizing novel catalytic systems.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling reactions have found extensive application in the functionalization of benzenesulfonamide derivatives. The use of aryl thianthrenium salts as coupling partners enables site-selective C-H functionalization sequences [13]. This approach involves the initial formation of thianthrenium salts through radical C-H functionalization, followed by palladium-catalyzed coupling with various nucleophiles.

The thianthrenium salt approach offers several advantages, including high site selectivity and functional group tolerance [13]. The method has been successfully applied to the synthesis of complex sulfonamide derivatives with diverse substitution patterns.

Radical-Mediated Coupling

Radical-mediated coupling strategies have emerged as powerful tools for the functionalization of sulfonamide derivatives. The use of photoredox catalysis enables the generation of radical intermediates under mild conditions, facilitating coupling reactions that would be challenging under traditional conditions [14].

Organophotoredox-catalyzed decarboxylative N-alkylation represents a particularly innovative approach, enabling the coupling of sulfonamides with carboxylic acids through a decarboxylative process [14]. This method provides access to N-alkylated sulfonamides with excellent functional group tolerance.

Base-Mediated Coupling

Base-mediated coupling reactions offer an alternative approach to sulfonamide derivatization. The coupling of benzenesulfonyl azides with carboxylic acids in the presence of strong bases provides access to N-sulfonylated products [15]. This transformation proceeds through a tandem N-sulfonylation and esterification sequence, with 1,2-dichloroethane serving as both solvent and reactant.

The mechanism involves initial deprotonation of the carboxylic acid, followed by nucleophilic attack on the sulfonyl azide. The resulting intermediate undergoes further reaction with dichloroethane to provide the final product [15].

Site-Selective Functionalization Approaches

Site-selective functionalization of 4-(Hydroxymethyl)benzenesulfonamide derivatives represents a significant challenge in synthetic chemistry. The presence of multiple reactive sites necessitates the development of strategies that enable selective modification at specific positions while preserving other functional groups.

Aromatic C-H Functionalization

Site-selective aromatic C-H functionalization has been achieved through the use of directing groups and specialized catalytic systems. The development of thianthrenium salt methodology has enabled highly selective functionalization at specific aromatic positions [13]. This approach involves the initial installation of a thianthrenium group through radical C-H functionalization, followed by selective substitution with various nucleophiles.

The thianthrenium salt approach offers exceptional site selectivity, often exceeding 20:1 ratios for mono-substituted products [13]. The method has been successfully applied to complex pharmaceutical intermediates, demonstrating its utility in late-stage functionalization.

Functional Group Compatibility

The development of functional group-compatible methodologies has been crucial for the successful implementation of site-selective functionalization strategies. Modern approaches emphasize the use of mild conditions and selective reagents that minimize side reactions and preserve sensitive functional groups [16].

Chiral catalyst systems have been developed to provide both site selectivity and stereoselectivity in a single transformation [16]. These systems enable the simultaneous control of multiple selectivity factors, including enantioselectivity, diastereoselectivity, regioselectivity, and anomeric selectivity.

Protective Group Strategies

Traditional protective group strategies remain important for achieving site-selective functionalization. The sulfonamide group itself can serve as a protecting group for amines, enabling selective functionalization at other positions [17]. The reductive cleavage of sulfonamides using phosphorus reagents provides access to free amines after functionalization is complete.

Recent advances in protective group chemistry have focused on the development of traceless protective groups that leave no residue after removal [17]. These strategies are particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates.

| Transformation Type | Reagent/Conditions | Yield | Products |

|---|---|---|---|

| Hydroxymethyl to Formyl | Dess-Martin periodinane (DMP), CH3CN, 80°C, 2h | 83% | 4-Formylbenzenesulfonamide |

| Hydroxymethyl to Formyl | Pyridinium dichromate (PDC), THF, molecular sieves, 2h | 55% | 4-Formylbenzenesulfonamide |

| Hydroxymethyl to Formyl | Pyridinium chlorochromate (PCC), DCM/acetone, rt, 5h | 53% | 4-Formylbenzenesulfonamide |

| Hydroxymethyl to Bromomethyl | Triphenylphosphine/CBr4, DCM, rt, 3h | 70% | 4-Bromomethylbenzenesulfonamide |

| N-Alkylation | Alcohols/Mn(I) PNP catalyst, K2CO3, borrowing hydrogen | 85% average | N-Alkylbenzenesulfonamides |

| N-Arylation | Arylboronic acids/Cu catalyst, Chan-Evans-Lam coupling | 70-85% | N-Arylbenzenesulfonamides |

| Sulfonamide Coupling | Sulfonyl azides/Cu catalyst, visible light catalysis | 70-85% | Sulfonamide derivatives |

| Oxidative Functionalization | Various electrophiles via thianthrenium salts | 60-90% | Functionalized benzenesulfonamides |

| Reductive Cleavage | Phosphorus reagents for N-S bond cleavage | 70-95% | Amines and sulfinates |